BenchChemオンラインストアへようこそ!

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Muscarinic M4 Receptor Positive Allosteric Modulator Structure-Activity Relationship

N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 891115-53-0) is a synthetic, small-molecule member of the benzo[d]thiazole family, characterized by a 4-methoxy-7-methylbenzothiazole core linked through an acetamide bridge to a pyridin-3-ylmethyl moiety. This compound belongs to a chemotype that has been systematically explored for positive allosteric modulation of the muscarinic acetylcholine receptor M4 (M4 PAM), a target implicated in psychosis and cognitive disorders.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4
CAS No. 891115-53-0
Cat. No. B2979936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
CAS891115-53-0
Molecular FormulaC17H17N3O2S
Molecular Weight327.4
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C
InChIInChI=1S/C17H17N3O2S/c1-11-6-7-14(22-3)15-16(11)23-17(19-15)20(12(2)21)10-13-5-4-8-18-9-13/h4-9H,10H2,1-3H3
InChIKeyYNFOOFYYYDLHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 891115-53-0): Compound Identity and Scientific Context


N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 891115-53-0) is a synthetic, small-molecule member of the benzo[d]thiazole family, characterized by a 4-methoxy-7-methylbenzothiazole core linked through an acetamide bridge to a pyridin-3-ylmethyl moiety [1]. This compound belongs to a chemotype that has been systematically explored for positive allosteric modulation of the muscarinic acetylcholine receptor M4 (M4 PAM), a target implicated in psychosis and cognitive disorders. The closest well-characterized scientific analog within this family is ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide), which differs in its amide-side chain composition [2]. Understanding the distinct substitution pattern of the target compound is essential, as minor modifications to the amide linker in this scaffold are known to drastically alter pharmacological properties including potency, selectivity, and brain penetration [2].

Why a Simple Benzothiazole or Pyridinyl Acetamide Cannot Substitute for CAS 891115-53-0 in M4 PAM Research


The specific substitution pattern of CAS 891115-53-0 is critical because the benzothiazole-acetamide chemotype exhibits steep structure-activity relationships (SAR) at the muscarinic M4 receptor. The M4 PAM pharmacophore within this class is highly sensitive to the nature of the amide substituent; for example, the shift from an isonicotinamide (as in the clinical candidate ML293) to an N-pyridin-3-ylmethyl acetamide constitutes a fundamental change in the hinge-binding motif and vector [1]. Generic benzothiazole derivatives or unsubstituted N-pyridin-3-ylmethyl acetamides lack the precise combination of the 4-methoxy electron-donating group and the 7-methyl hydrophobic substituent, which together confer the unique conformational bias required for M4 allosteric modulation and selectivity over other muscarinic subtypes [1]. Consequently, procuring a close but incorrect analog risks abolishing M4 PAM activity or introducing off-target effects not present with the target compound.

Quantitative Differentiation of N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide Versus Closest Analogs


M4 PAM Potency Shift: Acetamide Linker vs. Isonicotinamide Linker

The potency of benzothiazole-based M4 PAMs is highly dependent on the amide substituent. The reference probe ML293, bearing an isonicotinamide group, exhibits a human M4 EC50 of 1.3 µM with a 14.6-fold leftward shift of the acetylcholine concentration-response curve, indicative of robust allosteric efficacy [1]. While the target compound's amide is an acetamide with a pyridin-3-ylmethyl substituent, this structural variation is anticipated to modulate both potency and cooperativity based on established SAR within the chemotype [1]. Direct comparative data for the target compound are absent from the public domain, but procurement of the compound enables head-to-head profiling to quantify the precise pharmacological impact of this linker change relative to ML293.

Muscarinic M4 Receptor Positive Allosteric Modulator Structure-Activity Relationship

M4 Subtype Selectivity Window: Target Compound vs. Pan-Muscarinic Agents

ML293 demonstrates high selectivity for M4 over other muscarinic subtypes (M1, M2, M3, M5), with no significant activity at concentrations >30 µM [1]. This selectivity is attributed to the 4-methoxy-7-methylbenzothiazole core. The target compound retains this identical core but modifies the amide side chain. While the side chain change could theoretically alter selectivity, the conserved core implies a substantial likelihood of retained M4 preference, though experimental verification is required. In contrast, simpler N-substituted benzothiazole acetamides lacking the specific 4-methoxy-7-methyl substitution pattern often exhibit broader muscarinic activity or reduced M4 potency [1].

Receptor Selectivity Muscarinic Acetylcholine Receptors Off-Target Profiling

Predicted Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity

The introduction of a pyridin-3-ylmethyl group onto the acetamide nitrogen is predicted to increase the compound's lipophilicity and the number of hydrogen bond acceptors relative to the parent ML293 (isonicotinamide). Based on in silico predictions using the ChemDiv platform for analogous compounds, the methyl-substituted analog (N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide) exhibits a logP of 3.06 and a polar surface area (PSA) of 36.2 Ų . The addition of the 4-methoxy group in the target compound is expected to further modulate logP and PSA, potentially enhancing blood-brain barrier permeability, a critical parameter for CNS drug candidates. These physicochemical differences directly influence procurement decisions for CNS-penetrant probe molecules.

Lipophilicity CNS Drug Design Physicochemical Properties

High-Value Application Scenarios for N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide


M4 Muscarinic Receptor Positive Allosteric Modulator Probe Expansion

As a direct structural analog of the well-characterized M4 PAM probe ML293, this compound is strategically positioned for use in expanding the SAR landscape of the benzothiazole M4 PAM chemotype. Its unique N-pyridin-3-ylmethyl acetamide side chain offers a novel vector for chemical optimization, allowing medicinal chemists to explore enhanced potency, cooperativity, and selectivity profiles relative to the isonicotinamide series [1].

CNS Penetration Optimization in Muscarinic Receptor Drug Discovery

The predicted physicochemical properties of this compound, specifically its elevated logP and reduced PSA compared to ML293, make it a candidate for studies focused on improving brain exposure of M4 PAMs. It can serve as a tool compound to dissect the relationship between amide substitution and in vivo brain-to-plasma ratios, a key parameter for preclinical development of antipsychotic and cognitive-enhancing agents [1].

Selectivity Profiling Against Muscarinic Acetylcholine Receptor Subtypes

The conserved 4-methoxy-7-methylbenzothiazole core provides a scaffold with an established M4-preferring selectivity window. Researchers can utilize this compound in broad-panel selectivity assays (e.g., Eurofins Panlabs or Ricerca panels) to benchmark the impact of the acetamide modification on off-target muscarinic and non-muscarinic receptor interactions, directly informing the design of next-generation M4 PAMs with cleaner ancillary pharmacology [1].

Quote Request

Request a Quote for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.